molecular formula C20H24N4O7S B13394776 GPN;Glycylproline p-nitroanilide tosylate

GPN;Glycylproline p-nitroanilide tosylate

Cat. No.: B13394776
M. Wt: 464.5 g/mol
InChI Key: XHLUWCXVWCBOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Pro p-nitroanilide p-toluenesulfonate salt typically involves the reaction of Gly-Pro p-nitroanilide with p-toluenesulfonic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetic acid, and the reaction is carried out at controlled temperatures to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of Gly-Pro p-nitroanilide p-toluenesulfonate salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity level at approximately 99% (TLC) . The compound is then purified and crystallized to obtain the final product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Gly-Pro p-nitroanilide p-toluenesulfonate salt primarily undergoes hydrolysis and enzymatic reactions. It is a substrate for dipeptidyl peptidase IV, which catalyzes the cleavage of the Gly-Pro bond .

Common Reagents and Conditions

The hydrolysis reaction typically requires aqueous solutions and may be facilitated by acidic or basic conditions. Enzymatic reactions involve the use of dipeptidyl peptidase IV under physiological conditions .

Major Products Formed

The major product formed from the enzymatic cleavage of Gly-Pro p-nitroanilide p-toluenesulfonate salt is p-nitroaniline, which can be detected spectrophotometrically due to its distinct absorbance properties .

Scientific Research Applications

Gly-Pro p-nitroanilide p-toluenesulfonate salt is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-Pro p-nitroanilide p-toluenesulfonate salt is unique due to its specific use as a substrate for dipeptidyl peptidase IV. Its high purity and well-defined reaction conditions make it a reliable compound for enzyme assays. Compared to similar compounds, it offers distinct advantages in terms of solubility and stability under assay conditions .

Properties

IUPAC Name

1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLUWCXVWCBOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.